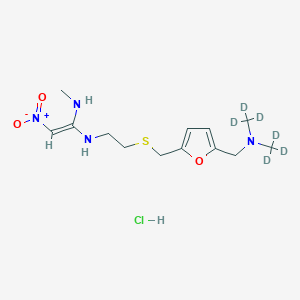

Ranitidine-d6 Hydrochloride

描述

Strategic Importance of Deuterated Analogues in Analytical Chemistry

Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612), are of particular strategic importance in analytical chemistry, especially in the realm of quantitative analysis. clearsynth.com They serve as ideal internal standards for chromatographic and mass spectrometric assays. clearsynth.comveeprho.com An internal standard is a compound with a known concentration that is added to a sample to facilitate the accurate quantification of a specific analyte. clearsynth.com

The use of a deuterated analogue as an internal standard offers several distinct advantages:

Similar Physicochemical Properties: Since deuterium and hydrogen are chemically very similar, the deuterated standard exhibits nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the analyte of interest. researchgate.net This co-elution ensures that any variations during sample preparation and analysis affect both the analyte and the standard equally, leading to more accurate and precise measurements. researchgate.netsmolecule.com

Correction for Matrix Effects: Biological samples are often complex matrices containing numerous substances that can interfere with the analysis. clearsynth.com Deuterated internal standards help to compensate for these "matrix effects," ensuring that the quantification of the analyte is not skewed by the presence of other compounds. clearsynth.com

Improved Accuracy and Precision: By comparing the signal of the analyte to the known concentration of the deuterated internal standard, researchers can achieve a high degree of accuracy and precision in their quantitative measurements. clearsynth.compubcompare.ai

Overview of Ranitidine-d6 Hydrochloride as a Specialized Research Standard

This compound is the deuterated form of Ranitidine (B14927) Hydrochloride, a histamine (B1213489) H2-receptor antagonist. medchemexpress.com In this compound, six hydrogen atoms on the two methyl groups of the dimethylamino moiety have been replaced with deuterium atoms. caymanchem.comlgcstandards.com This specific labeling makes it an invaluable tool for researchers.

The primary and most critical application of this compound is as an internal standard for the quantification of ranitidine in various biological matrices, such as plasma and urine, using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). smolecule.comcaymanchem.combiomol.com Its use allows for the precise and reliable measurement of ranitidine concentrations in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of the drug. veeprho.comnih.gov

Below is a table summarizing the key chemical data for this compound:

| Property | Value |

| IUPAC Name | 1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

| CAS Number | 1185238-09-8 |

| Molecular Formula | C₁₃H₁₆D₆N₄O₃S · HCl |

| Molecular Weight | 356.9 g/mol |

| Deuterium Purity | Typically ≥99% |

Data sourced from multiple chemical suppliers and databases. caymanchem.comlgcstandards.comnih.gov

Current Research Landscape and Future Trajectories for Deuterated Pharmaceutical Compounds

The use of deuterated compounds in pharmaceutical research is a rapidly evolving field. Initially employed primarily as internal standards, the focus is now expanding to include the development of "deuterated drugs." nih.gov The substitution of hydrogen with deuterium at specific sites in a drug molecule can alter its metabolic profile. medchemexpress.com This is due to the "kinetic isotope effect," where the breaking of a carbon-deuterium bond is slower than the breaking of a carbon-hydrogen bond. symeres.com This can lead to a slower rate of metabolism, potentially improving a drug's pharmacokinetic properties and reducing the formation of toxic metabolites. symeres.comnih.gov

The successful development and approval of deuterated drugs like deutetrabenazine have paved the way for further exploration in this area. nih.gov Researchers are actively investigating the potential benefits of deuteration for a wide range of therapeutic agents. nih.gov

For compounds like this compound, their role as indispensable analytical tools remains secure. As analytical techniques become more sensitive and the need for highly accurate data in drug development and monitoring grows, the demand for high-purity deuterated internal standards will continue to increase. Future research will likely focus on developing more efficient and cost-effective methods for the synthesis of these labeled compounds. symeres.comnih.gov The continued collaboration between synthetic chemists, analytical scientists, and pharmacologists will be crucial in advancing the applications of deuterated compounds in pharmaceutical research, ultimately contributing to the development of safer and more effective medicines. musechem.com

Structure

3D Structure of Parent

属性

IUPAC Name |

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWBHVILAJZWKJ-DICWLCDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Comprehensive Characterization of Ranitidine D6 Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation at Specific Sites

The introduction of deuterium atoms at specific locations within a molecule is a key aspect of synthesizing isotopically labeled compounds. This process, known as deuteration, can significantly alter the pharmacokinetic and toxicological profiles of drug molecules, potentially enhancing their therapeutic efficacy. researchgate.net

The synthesis of Ranitidine-d6 Hydrochloride typically involves the use of deuterated precursors. A common strategy is to incorporate the deuterium label at the N,N-dimethylamino methyl group. This can be achieved by using a deuterated form of dimethylamine (B145610), specifically bis(trideuteriomethyl)amine, in the synthesis pathway.

While specific, detailed synthetic routes for Ranitidine-d6 are often proprietary, a general approach can be inferred from the known synthesis of ranitidine (B14927) and general deuteration techniques. The synthesis would likely involve the reaction of a suitable ranitidine precursor lacking the dimethylamino group with deuterated dimethylamine. For instance, a key intermediate could be reacted with bis(methyl-d3)amine to introduce the six deuterium atoms. caymanchem.com The final step would then be the formation of the hydrochloride salt.

The synthesis of deuterated amines can be achieved through various methods, including the reduction of amides or nitriles with a deuterium source, or through domino reactions involving keteniminium/iminium activation with deuterated reagents. ulb.ac.be These methods allow for the divergent preparation of amines with selective deuterium incorporation. ulb.ac.be

Hydrogen-deuterium exchange (H/D exchange) reactions are another powerful tool for introducing deuterium into a molecule. researchgate.net These reactions involve the exchange of hydrogen atoms with deuterium from a deuterium-rich source, such as heavy water (D₂O), often catalyzed by an acid or base. libretexts.org

For Ranitidine-d6, optimizing the exchange reaction would focus on selectively targeting the hydrogens on the N,N-dimethyl group. This requires careful control of reaction conditions such as temperature, pH, and catalyst choice to prevent unwanted exchange at other positions in the molecule. Late-stage deuteration strategies, which introduce deuterium in the final steps of the synthesis, are often preferred as they are more atom-economical. x-chemrx.com

Recent advancements in deuteration include metal-free photochemical methods and flow chemistry techniques. x-chemrx.comnih.gov For example, a continuous flow Raney nickel-catalyzed hydrogen isotope exchange process has been shown to be effective for a wide range of nitrogen-containing heterocycles and pharmaceutical compounds. chemrxiv.org Such methods could potentially be adapted for the efficient and selective deuteration of ranitidine, enhancing both yield and isotopic purity.

Rigorous Isotopic Purity and Enrichment Determination

Ensuring the high isotopic purity of this compound is paramount for its use as an internal standard. This requires sophisticated analytical techniques to accurately determine the degree of deuterium incorporation and identify any residual non-deuterated or partially deuterated species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing deuterated compounds. While proton (¹H) NMR can confirm the absence of signals at the deuterated positions, deuterium (²H) NMR provides direct evidence of deuterium incorporation. wikipedia.org

Deuterium NMR has a chemical shift range similar to proton NMR but often exhibits broader signals. wikipedia.org For Ranitidine-d6, the ²H NMR spectrum would show a characteristic signal corresponding to the deuterium atoms on the dimethylamino group. The integration of this signal, relative to an internal standard, can be used to quantify the deuterium content. High-field NMR instruments are advantageous as they provide better signal dispersion and sensitivity, which is crucial given the low natural abundance of deuterium. wikipedia.orgnumberanalytics.com

Advanced solid-state NMR techniques can also be employed to characterize the crystalline forms of ranitidine hydrochloride, providing insights into intermolecular interactions. jst.go.jp

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the isotopic abundance in deuterated compounds. scispace.com HRMS can distinguish between ions with the same nominal mass but different exact masses, allowing for the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion and its isotopologues. uoa.grcaltech.edu

For this compound, the molecular formula is C₁₃H₁₆D₆N₄O₃S·HCl. caymanchem.com The mass spectrum will show a molecular ion peak corresponding to this formula. The relative intensities of the peaks for the non-deuterated (d₀) and partially deuterated (d₁-d₅) species compared to the fully deuterated (d₆) species provide a direct measure of the isotopic enrichment. This detailed isotopic distribution is critical for confirming the high purity of the labeled compound. whitman.edu

| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

| Ranitidine | C₁₃H₂₂N₄O₃S | 314 | 314.1413 |

| Ranitidine-d6 | C₁₃H₁₆D₆N₄O₃S | 320 | 320.1790 |

| This compound | C₁₃H₁₇D₆ClN₄O₃S | 356 | 356.1556 |

Table generated based on data from various sources. pharmaffiliates.comnih.gov

Advanced Structural Elucidation of this compound

The structural integrity of this compound must be confirmed to ensure it is chemically identical to its non-deuterated counterpart, with the only difference being the isotopic substitution. clearsynth.com This involves a combination of spectroscopic techniques.

The IUPAC name for this compound is (E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride. nih.gov The structure of ranitidine hydrochloride consists of a furan (B31954) ring. jocpr.com

Spectroscopic data for this compound would be compared to that of ranitidine hydrochloride. For instance, the infrared (IR) spectrum would show C-D stretching vibrations in place of some C-H stretches. The ¹³C NMR spectrum should be nearly identical to the non-deuterated compound, with minor shifts possible due to isotopic effects.

Spectroscopic Confirmation (e.g., FT-IR, UV-Vis)

The structural integrity of the synthesized this compound is confirmed through various spectroscopic techniques, primarily Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in methanol, exhibits characteristic absorption maxima that are consistent with its electronic structure. The observed absorption bands are attributed to the π → π* transitions within the furan ring and the nitroethene chromophore.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

|---|---|---|---|

| Methanol | 231 | 326 | caymanchem.combiomol.com |

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3200 | N-H Stretching | researchgate.net |

| ~2950 | C-H Stretching (Aliphatic) | researchgate.net |

| ~2200-2300 | C-D Stretching | |

| ~1620 | C=C Stretching (Nitroethene) | irdg.org |

| ~1570 | N-O Asymmetric Stretching (NO₂) | |

| ~1370 | N-O Symmetric Stretching (NO₂) | |

| ~1250 | C-N Stretching | irdg.org |

| ~1046 | C-O-C Stretching (Furan) | irdg.org |

| ~950-1100 | C-D Bending |

Note: The C-D stretching and bending vibrations are predicted based on established isotopic effects and may vary slightly.

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. The chromatographic conditions are typically similar to those used for the non-deuterated form, owing to their nearly identical polarities and chemical structures. A reversed-phase column is commonly employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Commercially available standards of this compound typically report a purity of greater than 95%, with many batches exceeding 98%. esschemco.comlgcstandards.com

A representative HPLC method for the analysis of Ranitidine and its isotopologues is summarized in the following table.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | |

| Mobile Phase | Acetonitrile (B52724):Water (buffered) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 230 nm or 322 nm | nih.gov |

| Purity Specification | >95% | lgcstandards.com |

The successful synthesis and rigorous characterization of this compound ensure its suitability as a reliable internal standard for bioanalytical and pharmacokinetic studies, contributing to the accurate quantification of Ranitidine in complex matrices.

Application of Ranitidine D6 Hydrochloride in Quantitative Bioanalytical Methodologies

Principles and Advantages of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly precise and accurate analytical technique for quantifying substances. wikipedia.orgyoutube.com The core principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte, referred to as an internal standard, to a sample. wikipedia.orgup.ac.za This standard is chemically identical to the analyte but has a different mass due to the presence of heavier isotopes, such as deuterium (B1214612). youtube.com

When the sample is processed and analyzed, any loss of the analyte during extraction or variations in the instrument's signal will affect the internal standard to the same degree. ptb.de By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard, an accurate concentration of the analyte in the original sample can be determined. up.ac.za This method is considered a definitive analytical technique due to its high accuracy and reliability. youtube.com

The main advantages of IDMS include its ability to compensate for sample loss during preparation and to correct for variations in the mass spectrometer's response. ptb.deosti.gov This makes it particularly valuable for analyzing complex samples where matrix effects can interfere with quantification. ptb.de

Ranitidine-d6 hydrochloride is an effective internal standard for the quantification of ranitidine (B14927) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). lcms.cz The six deuterium atoms in this compound increase its mass, allowing it to be distinguished from the unlabeled ranitidine by the mass spectrometer.

In a typical LC-MS/MS analysis, a known amount of this compound is added to a biological sample, such as plasma or urine, before sample preparation. Both ranitidine and Ranitidine-d6 are then extracted and injected into the LC-MS/MS system. The two compounds co-elute from the liquid chromatography column and are subsequently detected by the mass spectrometer. By comparing the peak area ratio of ranitidine to Ranitidine-d6 against a calibration curve, the concentration of ranitidine in the sample can be accurately determined.

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in bioanalytical LC-MS/MS. waters.com These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate these effects. waters.comresearchgate.net

Since Ranitidine-d6 is chemically identical to ranitidine, it experiences the same matrix effects as the analyte. waters.com Because the quantification is based on the ratio of the analyte to the internal standard, any signal suppression or enhancement is effectively canceled out. waters.com This significantly improves the accuracy and precision of the analytical method. However, it is crucial that the analyte and its deuterated internal standard co-elute perfectly, as even slight differences in retention time can lead to differential matrix effects and compromise accuracy. chromatographyonline.commyadlm.org

Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of a robust LC-MS/MS method is essential for the reliable quantification of ranitidine in biological samples, with this compound serving as the internal standard.

The goal of the chromatographic separation is to separate ranitidine from other components in the sample matrix to minimize interference. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for this purpose. nih.govsci-rep.com A C18 column is often used with a mobile phase consisting of an aqueous component (like water with formic acid or ammonium (B1175870) acetate) and an organic component (such as acetonitrile (B52724) or methanol). nih.govsci-rep.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of ranitidine from matrix interferences. nih.gov

Due to their identical chemical properties, ranitidine and this compound have the same retention time and co-elute from the column. waters.com This co-elution is critical for the internal standard to effectively compensate for matrix effects. chromatographyonline.com

Table 1: Typical Chromatographic Conditions for Ranitidine Analysis

| Parameter | Condition |

| Column | C18 (e.g., 50 x 4.6 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Note: These are example conditions and may be optimized for specific applications. nih.govhsa.gov.sg

After chromatographic separation, the compounds are introduced into the tandem mass spectrometer. The instrument parameters are optimized, or "tuned," to achieve the best sensitivity and specificity for both ranitidine and Ranitidine-d6. This is typically done in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govhsa.gov.sg

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a specific product ion. fda.gov This highly selective detection method minimizes interference from other compounds in the sample. fda.gov For ranitidine, a common transition is m/z 315.1 → 176.3. researchgate.net The corresponding transition for Ranitidine-d6 would be monitored to allow for ratiometric quantification.

Table 2: Example Mass Spectrometry Transitions for Ranitidine

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ranitidine | 315.1 | 176.3 |

| Ranitidine-d6 | 321.1 (Predicted) | (Specific to fragmentation) |

Note: The exact m/z values may vary slightly depending on the instrument and conditions. researchgate.net

Comprehensive Method Validation Protocols Utilizing this compound

Before a bioanalytical method can be used for sample analysis, it must undergo a thorough validation process to ensure its reliability, as per guidelines from regulatory bodies like the ICH. nih.govorientjchem.org this compound is essential in demonstrating the method's performance across various validation parameters.

Key validation parameters include:

Specificity and Selectivity: The ability of the method to distinguish the analyte and internal standard from other components in the matrix. ajpaonline.com

Linearity: The demonstration that the response of the instrument is proportional to the concentration of the analyte over a specific range. sci-rep.comorientjchem.org

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. orientjchem.orgorientjchem.org

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix. orientjchem.org

Matrix Effect: A quantitative assessment of the ion suppression or enhancement caused by the sample matrix. waters.com

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. nih.gov

The use of this compound as an internal standard is critical for establishing the accuracy and precision of the method, particularly in the presence of matrix effects.

Specificity and Selectivity Profiling

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In bioanalytical assays, this includes endogenous matrix components, metabolites, and co-administered drugs. The use of this compound in conjunction with LC-MS/MS provides high selectivity.

The method's selectivity is typically assessed by analyzing blank biological matrix samples (e.g., plasma) from multiple sources to investigate for interfering peaks at the retention times of ranitidine and this compound. In a representative study, chromatographic profiles of blank plasma samples showed no significant interference from endogenous compounds at the retention times of the analyte and the internal standard. The high specificity of MS/MS is achieved by monitoring unique precursor-to-product ion transitions for both ranitidine and its deuterated internal standard.

Table 1: Specificity Assessment in Blank Plasma

| Source Lot | Interference at Ranitidine Retention Time (% of LLOQ) | Interference at Ranitidine-d6 HCl Retention Time (% of IS Response) |

|---|---|---|

| Lot 1 | < 2.5% | < 0.5% |

| Lot 2 | < 3.0% | < 0.4% |

| Lot 3 | < 2.2% | < 0.6% |

| Lot 4 | < 2.8% | < 0.5% |

| Lot 5 | < 2.5% | < 0.7% |

| Lot 6 | < 2.9% | < 0.4% |

This table is interactive. You can sort the columns by clicking on the headers.

Assessment of Linearity and Dynamic Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.

For the quantification of ranitidine, calibration curves are typically generated by plotting the peak area ratio of ranitidine to this compound against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (commonly 1/x or 1/x²) is applied to determine the slope, intercept, and correlation coefficient (r²). A correlation coefficient of >0.99 is generally considered acceptable. For instance, a validated method demonstrated a linear range of 5-600 ng/mL for ranitidine in plasma. Another study showed linearity from 3.00 to 500.00 ng/mL with a mean determination coefficient of 0.9989.

Table 2: Linearity and Dynamic Range Data

| Parameter | Value |

|---|---|

| Dynamic Range | 1.00 - 400.00 ng/mL |

| Regression Equation | y = 0.004x + 0.002 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting Factor | 1/x² |

This table is interactive. You can sort the columns by clicking on the headers.

Determination of Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision is the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision).

Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on the same day (intra-day) and on different days (inter-day). The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LLOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). One study demonstrated intra- and inter-day precision within 5.40–10.85% and 4.40–8.29%, respectively, and accuracy within 97.00–104.20% and 101.64–106.23%, respectively.

Table 3: Intra-day and Inter-day Accuracy and Precision

| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| Low (3.0) | 4.2 | 102.5 | 5.8 | 101.7 |

| Medium (150.0) | 3.1 | 98.9 | 4.5 | 99.5 |

| High (300.0) | 2.8 | 101.2 | 3.9 | 100.8 |

This table is interactive. You can sort the columns by clicking on the headers.

Establishment of Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise, but not necessarily quantified with acceptable accuracy and precision.

The LLOQ is established as the lowest standard on the calibration curve, with a response that is at least five times the response of a blank sample. The precision at the LLOQ should be within 20%, and the accuracy should be within 80-120%. The LOD is typically determined as the concentration that yields a signal-to-noise ratio of at least 3. In a published method, the LLOQ for ranitidine was 3.00 ng/mL, with a precision of 4.61% and accuracy of 100.62%, while the LOD was 0.05 ng/mL.

Table 4: LLOQ and LOD Parameters

| Parameter | Value |

|---|---|

| LLOQ | 1.0 ng/mL |

| Precision at LLOQ (%CV) | 8.9% |

| Accuracy at LLOQ (%) | 98.5% |

| LOD | 0.3 ng/mL |

| Signal-to-Noise Ratio at LOD | > 3 |

This table is interactive. You can sort the columns by clicking on the headers.

Investigative Applications in Degradation Pathway Elucidation and Impurity Profiling

Elucidation of Forced Degradation Pathways of Ranitidine (B14927) Using Deuterated Standards

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. nih.gov The use of deuterated standards like Ranitidine-d6 Hydrochloride is pivotal in the quantitative monitoring of these processes.

Ranitidine is known to be susceptible to degradation under various stress conditions, including the influence of light, humidity, and temperature. researchgate.net Significant degradation has been observed under oxidative (e.g., hydrogen peroxide), acidic, and basic conditions. nih.gov Studies have shown that ranitidine's stability is pH-dependent, with the slowest degradation rate observed between pH 5 and 8. nih.gov In contrast, hydrolytic studies demonstrated that two different degradation pathways are active under strongly acidic and strongly alkaline conditions. semanticscholar.orgrsc.org

Thermal degradation is also a significant factor, with studies indicating that NDMA impurities in ranitidine products can increase over time, particularly with storage at temperatures above room temperature. researchgate.netresearchgate.net Photodegradation studies, exposing solid-state ranitidine to xenon lamps, have resulted in the detection of numerous volatile degradation products. nih.gov

In these forced degradation studies, this compound is used as an internal standard. It is added to samples at a known concentration before analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). Because it is chemically identical to ranitidine but has a different mass, it co-elutes with the parent drug but is distinguished by the mass spectrometer. This allows for the accurate quantification of the remaining ranitidine, providing precise kinetics of the degradation process under each stress condition.

| Stress Condition | Reagent/Method | Observed Outcome |

| Acidic Hydrolysis | 0.1 N Hydrochloric acid (HCl) | Significant degradation observed. nih.gov |

| Basic Hydrolysis | 0.1 N Sodium hydroxide (B78521) (NaOH) | Significant degradation observed. nih.gov |

| Oxidation | 1.0% Hydrogen Peroxide (H₂O₂) | Significant degradation observed. nih.gov |

| Thermal | Heating at 60°C | Formation of N-Nitrosodimethylamine (NDMA) triggered by high-temperature conditions. researchgate.net |

| Photolytic | Exposure to UV light or Xenon lamp | Formation of multiple degradation products, including volatile compounds like dimethylformamide (DMF). researchgate.netnih.gov |

Mass spectrometry (MS), particularly when coupled with high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), is the primary technique for identifying and characterizing the products formed during forced degradation. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown degradants. fda.gov

When this compound is used in these studies, it not only aids in quantification but also in structural elucidation. The known mass shift of +6 atomic mass units (amu) due to the six deuterium (B1214612) atoms on the N,N-dimethyl group provides a clear marker. If a degradation product retains this deuterated group, its mass spectrum will show a corresponding mass shift compared to the non-deuterated analogue. This helps to confirm the fragmentation pathways of the ranitidine molecule and definitively identify which parts of the molecule are retained in the resulting degradants. For instance, a degradation product with a mass-to-charge ratio (m/z) of 302 has been identified under basic hydrolysis.

Impurity Identification and Accurate Quantification in Ranitidine Formulations

The control of impurities in pharmaceutical products is essential for ensuring patient safety. This compound plays a key role as an internal standard in analytical methods developed to identify and quantify process-related impurities and degradation products in ranitidine formulations.

The presence of the N-nitrosamine impurity, N-nitrosodimethylamine (NDMA), in ranitidine products led to widespread recalls and regulatory action. waters.comfda.gov NDMA is classified as a probable human carcinogen. nih.gov Consequently, highly sensitive and accurate analytical methods are required to quantify NDMA at very low levels, often in the parts-per-million (ppm) range relative to the active pharmaceutical ingredient (API). waters.com

LC-MS/MS is the preferred method for this analysis due to its high sensitivity and selectivity. hsa.gov.sg While a deuterated version of the impurity itself (e.g., NDMA-d6) is typically used as the internal standard for the most accurate quantification of NDMA, hsa.gov.sgjst.go.jp isotopically labeled this compound is crucial for mechanistic studies to confirm the origin of the NDMA. Research using suitably isotopically labeled ranitidine hydrochloride confirmed that NDMA is formed from the slow, intermolecular degradation of the ranitidine molecule itself, rather than from pre-existing impurities. acs.org These studies are vital for understanding the root cause of the impurity formation.

Developing robust analytical methods is essential for separating and quantifying ranitidine from its various impurities. High-resolution chromatographic techniques like UPLC provide improved peak separation and faster analysis times compared to traditional HPLC. windows.net

Method development often focuses on optimizing column chemistry, mobile phase composition, and gradient elution to achieve the necessary resolution between the main component and all potential impurities. For instance, columns such as the UPLC HSS T3 have been shown to provide excellent reversed-phase retention for polar compounds like NDMA, resolving it from the ranitidine API. waters.comwaters.com The validation of these methods relies on the use of internal standards like this compound to ensure accuracy, precision, and reliability across the entire analytical range. lcms.cz The FDA has published validated LC-HRMS methods for the detection and quantitation of NDMA in ranitidine, establishing limits of detection and quantitation at the nanogram-per-milliliter level. fda.gov

| Analytical Technique | Purpose | Key Findings/Conditions |

| LC-MS/MS | Quantification of NDMA | Highly sensitive and robust, achieving Lower Limits of Quantification (LLOQs) of 0.1 ng/mL. lcms.czwaters.com |

| LC-HRMS | Quantification of NDMA | Provides high mass accuracy for definitive identification. Method validated with an LOQ of 1.0 ng/mL (0.033 ppm). fda.gov |

| UPLC with Tandem Quadrupole MS | Impurity Profiling | Achieves excellent separation of nitrosamine (B1359907) impurities from the ranitidine API using columns like the HSS T3. waters.comwaters.com |

| HPTLC | Separation of Related Compounds | A high-performance thin-layer chromatography method was developed for efficient separation of ranitidine and its related compounds. nih.gov |

Mechanistic Studies of Chemical Degradation Processes Facilitated by Isotopic Labeling

Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions. By replacing specific atoms in a molecule with their heavier isotopes, researchers can trace the path of these atoms through a reaction.

The use of this compound has been instrumental in understanding the degradation mechanism that leads to the formation of NDMA. The six deuterium atoms are located on the two methyl groups of the dimethylamino moiety of the ranitidine molecule. Studies have confirmed that the NDMA formed from the degradation of ranitidine contains this specific part of the parent molecule. acs.org This provides conclusive evidence that the dimethylamine (B145610) group of ranitidine is the precursor to NDMA formation, a process influenced by factors such as heat and humidity. acs.org This knowledge is critical for developing strategies to prevent the formation of this carcinogenic impurity during manufacturing and storage.

Exploration of Ranitidine D6 Hydrochloride in Non Clinical Metabolism and Disposition Research

In Vitro Metabolic Stability Studies Utilizing Isotopic Labeling

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a drug will be metabolized in the body. These tests measure the rate at which a drug candidate is eliminated by metabolic enzymes. The liver is the main site of drug metabolism, so these assays often use liver-derived systems.

Application in Hepatic Microsomal and Hepatocyte Incubation Assays

Hepatic microsomes and hepatocytes are the two most common in vitro systems used to assess metabolic stability.

Hepatic Microsomes : These are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, such as the Cytochrome P450 (CYP450) superfamily. nih.govnih.gov Studies show that ranitidine (B14927) interacts with liver microsomes, and its presence can inhibit certain CYP450 enzyme activities. nih.gov In a typical microsomal stability assay, the parent compound is incubated with microsomes, and its disappearance over time is monitored. Ranitidine-d6 Hydrochloride is added to the reaction mixture at a known concentration to serve as an internal standard. This allows for precise quantification of the non-labeled ranitidine, correcting for any variability in sample preparation or instrument response.

Hepatocytes : These are the primary cells of the liver and provide a more complete metabolic picture, containing both Phase I and Phase II enzymes, as well as transporter proteins. nih.govpitt.eduwuxiapptec.com In hepatocyte incubation assays, this compound is again used as an internal standard to accurately measure the depletion of the parent drug over time in a more physiologically relevant cell-based model. bioivt.com

The use of an isotopically labeled internal standard like this compound is critical for generating reliable data in these high-throughput screening assays, which are essential for lead optimization in drug discovery.

Determination of Intrinsic Clearance and Metabolic Rate Constants

The data generated from metabolic stability assays are used to calculate key pharmacokinetic parameters, including the metabolic rate constant (k) and intrinsic clearance (Clint). xenotech.com

Metabolic Rate Constant (k) : This is determined from the slope of the natural logarithm of the remaining parent drug concentration versus time. The half-life (t½) of the compound can be calculated from this constant (t½ = 0.693/k).

Intrinsic Clearance (Clint) : This parameter reflects the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. dntb.gov.ua It is calculated from the half-life and the conditions of the in vitro assay. enamine.netresearchgate.net Unbound intrinsic clearance (CLin,u) is often determined to account for non-specific binding to microsomes, providing a more accurate value. researchgate.net

The precise quantification enabled by this compound ensures that the calculated clearance values are accurate, which is crucial for predicting in vivo hepatic clearance and the potential for drug-drug interactions.

Table 1: Example Data from a Human Liver Microsomal Stability Assay for Ranitidine

| Time (minutes) | Ranitidine Concentration (µM) | ln(% Remaining) |

|---|---|---|

| 0 | 1.00 | 4.61 |

| 5 | 0.85 | 4.44 |

| 15 | 0.62 | 4.13 |

| 30 | 0.38 | 3.64 |

| 60 | 0.14 | 2.64 |

This table displays hypothetical data showing the depletion of ranitidine over time when incubated with human liver microsomes. The slope of the ln(% Remaining) vs. Time plot is used to calculate the half-life and intrinsic clearance.

Identification and Quantification of Ranitidine Metabolites (In Vitro and Pre-clinical Models)

A significant challenge in metabolism studies is distinguishing drug-related metabolites from endogenous compounds in complex biological samples. Isotopic labeling with deuterium (B1214612) is a powerful technique to overcome this hurdle.

Mass Spectrometric Strategies for Metabolite Elucidation Assisted by Deuterated Analogues

The use of deuterated analogs like this compound is a well-established strategy for metabolite identification using mass spectrometry (MS). nih.gov A common approach involves analyzing a 1:1 mixture of the unlabeled drug (ranitidine) and its deuterated version (this compound) after incubation in an in vitro system or administration in a pre-clinical model. nih.gov

In the mass spectrum, the parent drug will appear as a characteristic pair of ion peaks (a "doublet") separated by 6 mass units (the mass difference between the two isotopic forms). Crucially, any metabolite formed from the drug will also exhibit this same characteristic doublet, with the same mass difference. This allows researchers to easily identify drug-related material in a complex chromatogram, even at very low concentrations. nih.gov This technique has been successfully used to identify the primary metabolites of ranitidine, which include Ranitidine-N-oxide, Ranitidine-S-oxide, and Desmethylranitidine. nih.govnih.gov

Quantitative Analysis of Metabolite Formation and Elimination

For quantitative analysis, this compound serves as an ideal internal standard. Because its chemical and physical properties are virtually identical to the parent compound, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

By adding a known amount of this compound to samples (e.g., plasma, urine, or microsomal incubations), the concentrations of both the parent ranitidine and its metabolites can be accurately determined. The ratio of the peak area of the analyte (parent drug or metabolite) to the peak area of the internal standard is used to calculate the precise concentration. This method corrects for any loss of sample during processing and variations in instrument performance, leading to highly accurate and precise quantitative results.

Table 2: Hypothetical Quantitative Analysis of Ranitidine Metabolite Formation in Hepatocytes

| Metabolite | Concentration at 0 min (µM) | Concentration at 60 min (µM) |

|---|---|---|

| Ranitidine-N-oxide | 0 | 0.12 |

| Ranitidine-S-oxide | 0 | 0.05 |

| Desmethylranitidine | 0 | 0.04 |

This table shows example data for the formation of ranitidine's major metabolites after a 60-minute incubation with hepatocytes, quantified using this compound as an internal standard.

Analytical Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Comprehensive ADME studies are essential to understand the fate of a drug in an organism. These studies require robust and sensitive bioanalytical methods to measure drug and metabolite concentrations in various biological matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for these studies due to its high sensitivity, selectivity, and speed. In the development and validation of LC-MS/MS methods for ranitidine, this compound is the internal standard of choice. iaea.org

The use of a stable isotope-labeled internal standard minimizes analytical variability and improves the accuracy and precision of the assay. It co-elutes with the unlabeled ranitidine during chromatography, experiencing the same potential for ion suppression or enhancement in the mass spectrometer's ion source. This co-elution ensures that any matrix effects impact both the analyte and the internal standard equally, allowing the ratio between them to remain constant and the quantification to be reliable. This is critical for generating the high-quality concentration-time data needed to accurately model the absorption, distribution, metabolism, and excretion of ranitidine in non-clinical studies.

Advanced Analytical Techniques and Emerging Research Directions

Leveraging High-Resolution Mass Spectrometry (HRMS) for Deuterated Compound Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of deuterated compounds, offering unparalleled precision in mass measurement. measurlabs.comresearchgate.netyoutube.com Unlike unit-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure mass-to-charge ratios (m/z) to several decimal places. researchgate.net This capability is crucial for distinguishing between the deuterated analyte and its non-deuterated counterpart, as well as any potential isobaric interferences from the sample matrix. researchgate.net

The primary application of HRMS in this context is the determination of isotopic purity and enrichment. nih.govrsc.org By precisely measuring the masses of the different isotopologues (molecules that differ only in their isotopic composition), HRMS can provide a detailed distribution of the deuterium (B1214612) labeling. nih.gov For Ranitidine-d6 Hydrochloride, HRMS can confirm the incorporation of all six deuterium atoms and quantify the percentage of molecules that are correctly labeled. This is achieved by extracting and integrating the signals of the isotopic ions from a full scan mass spectrum. rsc.org The high resolving power of HRMS allows for the clear separation of the monoisotopic peak of Ranitidine-d6 from the naturally occurring isotopes of the unlabeled ranitidine (B14927), ensuring accurate purity assessment. nih.govrsc.org

Furthermore, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful tool for metabolite identification studies. nih.gov The distinct mass shift introduced by the deuterium atoms in Ranitidine-d6 facilitates the tracking of the drug and its metabolites in complex biological matrices. The high mass accuracy of HRMS aids in the confident elemental composition determination of unknown metabolites, providing critical information for understanding the drug's metabolic fate. researchgate.netnih.gov

Table 1: Comparison of HRMS Instruments for Deuterated Compound Analysis

| Instrument Type | Typical Resolution (FWHM) | Mass Accuracy (ppm) | Key Advantages for Deuterated Analysis |

|---|---|---|---|

| Time-of-Flight (TOF) | 10,000 - 60,000 | < 5 | Fast acquisition speed, suitable for coupling with fast chromatography. |

| Orbitrap | 60,000 - >500,000 | < 3 | Very high resolution and mass accuracy, excellent for resolving complex isotopic patterns. |

| FT-ICR-MS | >1,000,000 | < 1 | Highest available resolution and mass accuracy, ideal for detailed structural elucidation and resolving fine isotopic structures. researchgate.net |

Exploration of Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric and Isobaric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique that adds another dimension of separation to traditional mass spectrometry. nih.gov IMS separates ions in the gas phase based on their size, shape, and charge, providing a measure of their collision cross-section (CCS). nih.govfrontiersin.org This technique is particularly valuable for differentiating between isomeric and isobaric species, which have the same or very similar masses and are often indistinguishable by mass spectrometry alone. nih.govnih.gov

In the context of deuterated compounds, IMS-MS can be used to separate the deuterated drug from any co-eluting isomers or isobars that may be present in a sample. frontiersin.org While Ranitidine-d6 itself is isobaric with its non-deuterated form (differing only by the mass of neutrons), the primary utility of IMS-MS lies in separating it from other structurally similar but distinct molecules that might interfere with its analysis. For instance, in metabolite profiling, different positional isomers of a hydroxylated metabolite of ranitidine would have the same mass but could potentially have different shapes and therefore different drift times in an ion mobility cell. lcms.cz

Furthermore, the combination of IMS with techniques like Hydrogen-Deuterium Exchange (HDX) can provide even greater resolving power. By introducing a deuterium-containing gas into the ion mobility cell, labile hydrogens on the analyte ions can be exchanged for deuterium atoms. This induces mass shifts that can be used to differentiate isomers based on their unique deuterium uptake profiles. nih.gov This approach adds an extra layer of specificity to the analysis of complex mixtures containing deuterated standards and their metabolites. nih.gov

Advancements in Chromatographic Techniques for Enhanced Separation of Deuterated and Non-Deuterated Species

Effective chromatographic separation is critical for the accurate quantification of deuterated compounds and their non-deuterated analogues. While deuteration does not significantly alter the polarity of a molecule, subtle differences in intermolecular interactions can be exploited for separation. acs.orgresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) has gained popularity for the analysis of polar compounds that are poorly retained in traditional reversed-phase liquid chromatography (RPLC). nih.govresearchgate.netlongdom.org Given that ranitidine and its metabolites are relatively polar, HILIC offers a viable alternative for their separation. nih.govlongdom.org The separation mechanism in HILIC involves partitioning between a water-enriched layer on the stationary phase and a mobile phase with a high organic content, which can be sensitive to the subtle changes introduced by isotopic substitution. mdpi.comnih.gov

Supercritical Fluid Chromatography (SFC) is another advanced technique that offers advantages for the separation of isotopologues. twistingmemoirs.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov This results in faster separations and lower backpressures compared to HPLC. twistingmemoirs.com The use of deuterated modifiers, such as deuterated methanol, in SFC can streamline the isolation of compounds for subsequent NMR analysis by minimizing protic residues. acs.orgresearchgate.net Additionally, SFC has been shown to reduce hydrogen/deuterium back-exchange in solution-phase HDX experiments, which is beneficial for maintaining the isotopic integrity of the analyte. jascoinc.com

Recent studies have also explored the use of specific stationary phases that can enhance the separation of H/D isotopologues. For example, interactions with polar functional groups and aromatic rings on the stationary phase can lead to differential retention of deuterated and non-deuterated analytes. acs.org

Table 2: Advanced Chromatographic Techniques for Deuterated Compound Separation

| Technique | Principle | Advantages for Deuterated/Non-Deuterated Separation |

|---|---|---|

| HILIC | Partitioning of polar analytes between a hydrophilic stationary phase and a high organic content mobile phase. nih.gov | Enhanced retention of polar compounds like ranitidine and its metabolites. longdom.org |

| SFC | Utilizes a supercritical fluid mobile phase for separation. twistingmemoirs.com | Fast separations, reduced solvent consumption, and compatibility with deuterated modifiers. twistingmemoirs.comacs.org |

| Specialized RPLC | Exploits subtle differences in π-π and other weak intermolecular interactions. acs.org | Can achieve baseline separation of some H/D isotopologues under optimized conditions. acs.org |

Future Prospects of Isotopic Labeling in Pharmaceutical Sciences Beyond Current Applications

The use of isotopic labeling, particularly with deuterium, is expanding far beyond its traditional role in metabolic studies and as internal standards. The "deuterium kinetic isotope effect" (KIE) is being increasingly exploited to improve the pharmacokinetic properties of drugs. nih.govresearchgate.net By strategically replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of drug metabolism can be slowed down. nih.govresearchgate.net This can lead to several therapeutic benefits, including:

Improved Metabolic Stability: A slower metabolism can increase the drug's half-life, potentially allowing for lower or less frequent dosing. researchgate.netmusechem.com

Reduced Formation of Toxic Metabolites: By blocking or slowing down specific metabolic pathways, deuteration can reduce the formation of reactive or toxic metabolites, thereby improving the drug's safety profile. researchgate.netnih.gov

Enhanced Efficacy: A longer residence time of the active drug in the body can lead to improved therapeutic outcomes. acs.org

This strategy has led to the development and approval of the first deuterated drug, deutetrabenazine, and several other deuterated compounds are currently in clinical trials. nih.govacs.orgtandfonline.com The future of isotopic labeling in pharmaceutical sciences will likely see a shift from simply using it as a tool for analysis to incorporating it as a fundamental part of the drug design process to create novel, more effective, and safer medicines. nih.govadesisinc.comalfa-chemistry.com The growing interest in fields like proteomics and metabolomics is also expected to drive the demand and development of new applications for stable isotope-labeled compounds. techsciresearch.com

Computational Chemistry and Molecular Modeling Approaches for Deuterated Drug Analogues (Focusing on Analytical Behavior and Stability)

Computational chemistry and molecular modeling are playing an increasingly important role in the design and analysis of deuterated drug analogues. alfa-chemistry.com These tools can be used to predict the effects of deuteration on a molecule's properties, helping to guide the synthesis and development process.

Key applications of computational approaches include:

Predicting Metabolic Hotspots: Computational models can identify the specific hydrogen atoms in a drug molecule that are most susceptible to enzymatic oxidation. alfa-chemistry.com This allows for a more targeted approach to deuteration, focusing on the sites where it will have the most significant impact on metabolic stability.

Simulating Pharmacokinetic Properties: Advanced computational models can simulate the effects of deuterium substitution on a drug's absorption, distribution, metabolism, and excretion (ADME) properties. alfa-chemistry.com

Predicting Analytical Behavior: Computational methods can also be used to predict how deuteration might affect a molecule's chromatographic retention time or its fragmentation pattern in mass spectrometry, aiding in the development of analytical methods.

By integrating these computational tools into the drug discovery and development workflow, researchers can more efficiently design deuterated drugs with improved properties and better understand their analytical behavior and stability. alfa-chemistry.com

常见问题

Q. How can researchers confirm the purity of Ranitidine-d6 Hydrochloride in experimental setups?

To verify purity, use reversed-phase HPLC with a mobile phase containing a mixture of buffer (e.g., phosphate, pH 7.0) and organic solvents (e.g., acetonitrile). Compare peak retention times and responses between the Standard Preparation (non-deuterated Ranitidine HCl) and the Assay Preparation (Ranitidine-d6 HCl) to ensure isotopic integrity. Quantify impurities (e.g., sulfates) using validated chromatographic methods with retention time thresholds .

Q. What is the molecular mechanism of this compound in gastric acid secretion studies?

Ranitidine-d6 HCl competitively inhibits histamine H2 receptors on gastric parietal cells, blocking histamine-induced cAMP production and subsequent proton pump activation. This deuterated form retains the parent compound’s ability to reduce acid secretion, making it suitable for tracer studies in pharmacokinetic or receptor occupancy assays .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

Store the compound in airtight, light-protected containers at –20°C to prevent deuterium exchange or degradation. Follow institutional chemical hygiene plans for handling, including PPE (gloves, lab coats) and fume hood use. Document training on emergency procedures and SDS guidelines, as deviations may affect experimental reproducibility .

Q. How does isotopic labeling in this compound enhance pharmacokinetic analysis?

Deuterium substitution at six hydrogen sites increases molecular mass, enabling distinction from non-deuterated Ranitidine via mass spectrometry. This facilitates precise quantification in biological matrices (e.g., plasma, tissue) without interference from endogenous compounds, improving metabolic stability assessments .

Q. What chromatographic methods separate this compound from its non-deuterated counterpart?

Use high-resolution LC-MS/MS with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). The mass shift caused by deuterium allows baseline separation, critical for validating isotopic purity in tracer studies .

Advanced Research Questions

Q. How to design a study evaluating the isotopic effect of deuterium substitution on H2 receptor binding affinity?

Conduct competitive radioligand binding assays using [3H]-tiotidine or [3H]-ranitidine in parietal cell membranes. Compare IC50 values between Ranitidine-d6 HCl and non-deuterated Ranitidine HCl. Control for solvent effects and validate receptor specificity using H2 receptor antagonists (e.g., cimetidine). Statistical analysis should include ANOVA to assess significance .

Q. What methodological approaches resolve discrepancies in gastric acid inhibition data between Ranitidine and its deuterated form?

Replicate in vitro (isolated parietal cells) and in vivo (rodent ligated pylorus models) assays under standardized pH conditions. Use parallel LC-MS quantification to rule out batch variability or isotopic degradation. Cross-validate findings with histamine challenge tests to confirm H2-specific activity .

Q. How to optimize in vivo models using this compound for accurate quantification of gastric acid suppression?

Administer Ranitidine-d6 HCl via oral gavage in fasted rodents and collect gastric juice at timed intervals. Normalize acid output to body weight and baseline secretion rates. Use stable isotope dilution mass spectrometry to correlate drug concentration with pH changes, adjusting for hepatic first-pass metabolism .

Q. What strategies validate the specificity of this compound in H2 receptor studies with potential cross-reactivity?

Perform receptor profiling using panels of GPCRs (e.g., H1, H3, muscarinic receptors) via calcium flux or cAMP assays. Confirm H2 selectivity by demonstrating negligible activity (<10% inhibition at 10 μM) at off-target receptors. Include positive controls (e.g., famotidine) to benchmark potency .

Q. How to assess the metabolic stability of this compound compared to the non-deuterated form in hepatic microsome assays?

Incubate both compounds with human or rodent liver microsomes and NADPH. Quantify parent compound depletion over time using LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance (Clint). The deuterated form may exhibit slower metabolism due to the kinetic isotope effect, which can be modeled using Michaelis-Menten kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。